molecular formula C14H17FN2O4 B1678915 (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one CAS No. 168828-82-8

(R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Cat. No. B1678915
M. Wt: 296.29 g/mol
InChI Key: OLDRPBWULXUVTL-LLVKDONJSA-N
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Description

PNU-100440 is a bio-active chemical.

Scientific Research Applications

Antibacterial Activity

(R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one, a key intermediate in the synthesis of the antibiotic Linezolid, has been extensively studied for its antibacterial properties. Krishna et al. (2014) synthesized a series of Linezolid-based phosphoramidate derivatives from this compound, demonstrating significant antibacterial activity against various E. coli strains (Krishna, Srinivasulu, & Kotakadi, 2014). Zurenko et al. (1996) also explored novel oxazolidinone analogs, showing potent antibacterial activities against a range of pathogens, including methicillin-resistant Staphylococcus aureus (Zurenko et al., 1996).

Metabolism Studies

The metabolic transformation of oxazolidinone derivatives is crucial for their pharmacological efficacy. Sang et al. (2016) conducted a study to identify the phase I metabolites of FYL-67, a novel Linezolid analogue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their research provided insights into the metabolism of these compounds in both rats and humans (Sang et al., 2016).

Structural and Spectral Studies

Comprehensive structural and spectral analyses are pivotal for understanding the properties of pharmaceutical compounds. Wielgus et al. (2015) employed solid-state nuclear magnetic resonance (SS NMR) spectroscopy and mass spectrometry to fully characterize Linezolid and its precursors, including (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Their study revealed molecular disorders in the crystal lattice of Linezolid polymorphs (Wielgus et al., 2015).

Synthesis Optimization

The optimization of synthetic routes for pharmaceutical compounds is essential for efficient drug production. Yun and Chang-jiang (2005) modified existing synthetic methods for this compound, significantly reducing reaction times and improving yields (Yun & Chang-jiang, 2005).

properties

IUPAC Name

(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c15-12-7-10(17-8-11(9-18)21-14(17)19)1-2-13(12)16-3-5-20-6-4-16/h1-2,7,11,18H,3-6,8-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRPBWULXUVTL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441549
Record name (5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one

CAS RN

168828-82-8
Record name PNU-100440
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
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Record name PNU-100440
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MA Hedaya, V Thomas, ME Abdel-Hamid, EO Kehinde… - Pharmaceutics, 2017 - mdpi.com
This is a comparative pharmacokinetics study of linezolid (Lzd), and two novel oxazolidinone antibacterial agents—PH027 and PH051—in rabbits to determine if the discrepancy …
Number of citations: 6 www.mdpi.com
MA Hedaya, V Thomas, ME Abdel-Hamid… - … of Chromatography B, 2017 - Elsevier
Objectives Linezolid is the first approved oxazolidinone antibacterial agent, whereas PH027 is a novel compound of the same class that exhibits good in vitro antibacterial activity. The …
Number of citations: 13 www.sciencedirect.com
อนวัช อา ชวา คม, ธน ก ฤต จันทรา - Journal of Srinakharinwirot …, 2013 - ph02.tci-thaijo.org
การ พัฒนา กรรมวิธี การ สังเคราะห์ ยา ปฏิชีวนะ ลี เน โซ ลิด (Linezolid) หรือ ที่ มี ชื่อ เรียก ทางการ ค้า ว่า Zyvox® ซึ่ง สามารถ ต่อต้าน เชื้อ แบคทีเรีย แก รม บวก ได้ และ มี ปริมาณ การนำ เข้า แต่ละ ปี สูง นั้น มี …
Number of citations: 0 ph02.tci-thaijo.org
A Ajavakom - ejournals.swu.ac.th
The development of synthetic methodology for antibiotic Linezolid or so called commercially Zyvox, which can well resist positive gram bacteria and have to be imported annually in …
Number of citations: 2 ejournals.swu.ac.th

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